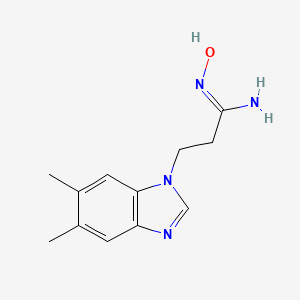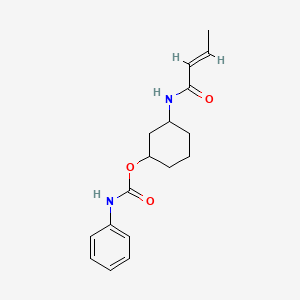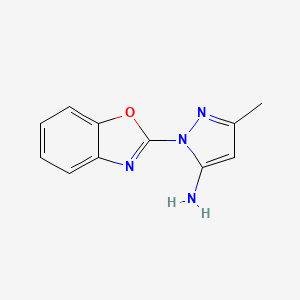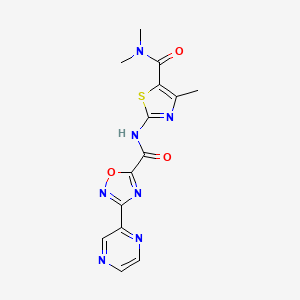![molecular formula C18H26ClN5O B2810373 N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide;hydrochloride CAS No. 2418708-60-6](/img/structure/B2810373.png)
N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C18H26ClN5O and its molecular weight is 363.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research efforts have focused on the synthesis and characterization of related heterocyclic compounds. For instance, Ranjbar‐Karimi et al. (2010) developed a three-component condensation method for synthesizing new triazolopyrimidine and pyrimidine carbonitriles, highlighting the versatility of these heterocycles in organic synthesis R. Ranjbar‐Karimi, Khalil Beiki-Shoraki, A. Amiri, 2010. Similarly, studies by Mohamed (2021) and Almazroa et al. (2004) have explored convenient synthesis routes for ethyl amino-substituted benzo[4,5]thiazolo-[3,2-a] pyridine carboxylate derivatives and azolopyrimidines, azolopyridines, and quinolines through reactions with enaminones, demonstrating the synthetic utility of these heterocycles H. M. Mohamed, 2021; S. Almazroa, M. H. Elnagdi, A. A. M. El‐Din, 2004.
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potentials of triazolopyridine derivatives have been explored. El‐Kazak and Ibrahim (2013) synthesized novel polynuclear triazoloquinazolines and thiazolopyridines and evaluated their antimicrobial activities, indicating the potential of these compounds in developing new antimicrobial agents Azza M. El‐Kazak, M. Ibrahim, 2013. Bektaş et al. (2007) also reported on the synthesis and antimicrobial activities of new triazole derivatives, further underscoring the biological relevance of such compounds H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007.
Novel Synthetic Routes and Drug Leads
Additionally, research has been conducted on developing novel synthetic routes and identifying potential drug leads. Mishchuk et al. (2016) prepared functionalized building blocks based on tetrahydro[1,2,4]triazolopyridine cores, identifying them as privileged motifs for lead-like compound design, particularly for stimulating glucagon-like peptide-1 (GLP-1) secretion as novel anti-diabetes drug leads A. Mishchuk, N. Shtil, Mykola Poberezhnyk, K. G. Nazarenko, T. I. Savchenko, A. Tolmachev, M. Krasavin, 2016.
Eigenschaften
IUPAC Name |
N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O.ClH/c1-12(2)13-6-8-14(9-7-13)15(19)10-20-18(24)16-4-3-5-17-21-11-22-23(16)17;/h6-9,11-12,15-16H,3-5,10,19H2,1-2H3,(H,20,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQHBGIONGAIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CNC(=O)C2CCCC3=NC=NN23)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-Bromoindol-1-yl)ethyl]-2-chloroacetamide](/img/structure/B2810294.png)


![2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B2810301.png)


![3-(3,4-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2810305.png)


![2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid](/img/structure/B2810310.png)


